molecular formula C4H5IN2O B2498977 4-Iodo-1-methyl-1H-pyrazol-3-OL CAS No. 2260937-70-8

4-Iodo-1-methyl-1H-pyrazol-3-OL

Cat. No.: B2498977
CAS No.: 2260937-70-8
M. Wt: 224.001
InChI Key: NPFBZHFMFNLMJY-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazol-3-OL is a useful research compound. Its molecular formula is C4H5IN2O and its molecular weight is 224.001. The purity is usually 95%.
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Scientific Research Applications

Synthesis and NMR Study

The compound 4-Iodo-2-methyl-1H-pyrazol-5-one has been studied in the context of synthesizing various halogenated pyrazoles. A study focused on the synthesis and detailed NMR spectroscopy of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners. The research highlighted the distinct chemical shifts observed in these compounds, indicating their unique electronic environments (Holzer & Gruber, 1995).

Building Blocks in Chemical Synthesis

4-Iodo-2-methyl-1H-pyrazol-5-one derivatives have been recognized as valuable building blocks in chemical synthesis. Research in this area has developed a range of 4- and 5-iodinated pyrazole derivatives. These derivatives are pivotal in creating new chemical entities, particularly in fields like CropScience and oncology, demonstrating the compound's versatility in medicinal chemistry (Guillou et al., 2011).

Structural Characterization

There has been significant interest in structurally characterizing pyrazole derivatives, including those related to 4-Iodo-2-methyl-1H-pyrazol-5-one. A study on pyrazoline compounds, for instance, provided insights into their molecular structure using X-ray diffraction and spectroscopic techniques. This research aids in understanding the molecular interactions and packing in these compounds, which is crucial for their application in material science and drug design (Delgado et al., 2020).

Electrosynthesis Applications

The electrosynthesis of 4-iodo-substituted pyrazoles, closely related to 4-Iodo-2-methyl-1H-pyrazol-5-one, has been explored. This research demonstrated the feasibility of synthesizing these derivatives through iodination of precursors, revealing potential for developing new synthetic routes in organic chemistry (Lyalin et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-2-methyl-1H-pyrazol-5-one are Alcohol dehydrogenase 1C, 1B, and 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. Alcohol dehydrogenases are involved in the metabolism of a variety of substances, including ethanol, retinol, other aliphatic alcohols, hydroxysteroids, and lipid peroxidation .

Mode of Action

It is known to interact with its targets, potentially altering their function . For instance, it may inhibit the activity of alcohol dehydrogenases, thereby affecting the metabolism of substances these enzymes act upon .

Biochemical Pathways

The biochemical pathways affected by 4-Iodo-2-methyl-1H-pyrazol-5-one are likely related to the metabolism of substances acted upon by its target enzymes. For example, it may affect the metabolism of ethanol and retinol, among other substances . The downstream effects of these changes could include alterations in energy production, detoxification processes, and other metabolic functions.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of 4-Iodo-2-methyl-1H-pyrazol-5-one’s action would depend on the specific alterations it induces in its target enzymes’ function. For example, if it inhibits alcohol dehydrogenases, it could lead to changes in the levels of substances these enzymes metabolize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodo-2-methyl-1H-pyrazol-5-one. Factors such as temperature, pH, and the presence of other substances could affect how the compound interacts with its targets and how it is metabolized and excreted .

Properties

IUPAC Name

4-iodo-2-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBZHFMFNLMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260937-70-8
Record name 4-iodo-1-methyl-1H-pyrazol-3-ol
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